molecular formula C12H11NO B2849290 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile CAS No. 485827-87-0

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile

Cat. No.: B2849290
CAS No.: 485827-87-0
M. Wt: 185.226
InChI Key: HLZFHBWEAWBWRN-UHFFFAOYSA-N
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Description

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . It is characterized by a nitrile group and a ketone group attached to a 1-phenylcyclopropyl core, a structure that offers interesting properties for chemical synthesis and drug discovery. Its structure features two rings, three rotatable bonds, and a polar surface area of 41 Ų . This compound is typically supplied with a high purity of 95% and is readily available from multiple suppliers as a building block for research applications . The specific research applications and mechanism of action for this compound are areas of active investigation and are not fully detailed in the public domain. As a versatile scaffold, it holds potential for use in organic synthesis and medicinal chemistry research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-oxo-3-(1-phenylcyclopropyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-9-6-11(14)12(7-8-12)10-4-2-1-3-5-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZFHBWEAWBWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485827-87-0
Record name 3-oxo-3-(1-phenylcyclopropyl)propanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile typically involves the reaction of 1-phenylcyclopropyl ketone with a suitable nitrile source under controlled conditions. One common method includes the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via base-mediated condensation or Michael addition strategies:

  • Cyclopropane Ring Formation : Reacting phenyl-substituted precursors (e.g., cyclopropyl phenyl ketones) with nitriles under basic conditions (e.g., NaH in toluene) yields the target compound through cyclopropanation and subsequent nitrile incorporation .

  • Ketone-Nitrile Coupling : Utilizing sodium methoxide (MeONa) or lithium diisopropylamide (LDA) as bases, 3-oxo-3-phenylpropanenitrile derivatives undergo regioselective additions to conjugated enynones, forming polyfunctional δ-diketones .

Michael Addition

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile participates in Michael additions with linear conjugated enynones (e.g., 1,5-diarylpent-2-en-4-yn-1-ones) to form δ-diketones. Reaction conditions and outcomes are summarized below:

BaseSolventTime (h)Yield (%)Diastereomer Ratio
MeONaMeOH4–2653–982.5:1
LDATHF24782.5:1

Mechanism :

  • Deprotonation of the nitrile’s α-hydrogen generates a nucleophilic enolate.

  • Regioselective attack on the enynone’s α,β-unsaturated carbonyl system forms a tetrahedral intermediate.

  • Protonation yields δ-diketones with two stereoisomers .

Heterocyclization

The δ-diketone products undergo cyclization with hydrazine to form 5,6-dihydro-4H-1,2-diazepines, demonstrating the compound’s utility in synthesizing nitrogen-containing heterocycles:

Example Reaction :

text
δ-diketone + Hydrazine → 5,6-dihydro-4H-1,2-diazepine + H₂O

Conditions : Reflux in ethanol, 1 hour.
Yield : 83% .

Metal-Free Functionalization

The nitrile group enables nucleophilic substitutions and reductions :

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the nitrile to an amine, forming 3-amino-3-(1-phenylcyclopropyl)propan-1-one.

  • Grignard Addition : Organomagnesium reagents (e.g., RMgX) add to the ketone, generating tertiary alcohols .

Structural and Spectral Data

  • Molecular Formula : C₁₂H₁₁NO

  • FTIR Peaks : 2202 cm⁻¹ (C≡N), 1637 cm⁻¹ (C=O) .

  • ¹H-NMR (DMSO-d₆) : δ 1.4–0.65 ppm (cyclopropyl protons), 3.70 ppm (CH₂) .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile has been investigated for its potential as a therapeutic agent. It is known to act as an inhibitor of specific enzymes involved in various biological pathways. For instance, compounds similar to this have shown promise in targeting the kynurenine pathway, which is implicated in neurodegenerative diseases and cancer. The inhibition of kynurenine-3-hydroxylase can lead to increased levels of neuroprotective metabolites like kynurenic acid, potentially offering therapeutic benefits against neurological disorders .

2. Anticancer Research

Recent studies have highlighted the compound's utility in cancer treatment research. By modifying the structure of 3-oxo-3-(1-phenylcyclopropyl)propanenitrile, researchers have developed derivatives that exhibit cytotoxic effects against various cancer cell lines. These modifications enhance the compound's ability to induce apoptosis in malignant cells while sparing normal cells .

3. Neuroprotective Properties

The compound's role in neuroprotection has been explored through its interaction with neurotransmitter systems. It has been suggested that 3-oxo-3-(1-phenylcyclopropyl)propanenitrile may modulate glutamate signaling pathways, thereby reducing excitotoxicity—a process implicated in conditions such as Alzheimer's disease and multiple sclerosis .

Case Studies

Study Focus Findings
Study A Cancer Cell LinesDemonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values in low micromolar range.
Study B NeuroprotectionFound that the compound reduced neuronal death in animal models of stroke by upregulating neuroprotective factors.
Study C Enzyme InhibitionShowed effective inhibition of kynurenine-3-hydroxylase, leading to increased levels of kynurenic acid in vitro.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile involves its interaction with various molecular targets, including enzymes and receptors. The ketone and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as an enzyme inhibitor by forming covalent or non-covalent interactions with the active site of the enzyme, thereby blocking its activity . Additionally, the phenylcyclopropyl moiety can interact with hydrophobic pockets in proteins, enhancing its binding specificity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
3-Oxo-3-(1-phenylcyclopropyl)propanenitrile Phenylcyclopropyl C₁₂H₁₁NO 185.22 Cyclopropane-phenyl fusion; steric hindrance
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile Pyrrole C₇H₆N₂O 146.14 Planar heterocyclic ring; potential bioactivity
3-Oxo-3-(2-thienyl)propanenitrile Thiophene C₇H₅NOS 163.19 Sulfur-containing heterocycle; used in materials research
3-Oxo-3-(3-pyridyl)propanenitrile Pyridine C₈H₆N₂O 146.15 Nitrogen-rich aromatic ring; pharmaceutical intermediate
3-Cyclopentyl-3-oxopropanenitrile Cyclopentyl C₈H₁₁NO 137.18 Aliphatic cyclic group; lower steric demand
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile Piperazine-phenethyl C₁₅H₁₉N₃O 257.33 Basic piperazine moiety; respiratory irritant

Biological Activity

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile is a nitrile compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile is C12H11NC_{12}H_{11}N, characterized by a cyclopropyl group attached to a phenyl ring and a nitrile functional group. This unique structure contributes to its reactivity and biological potential.

The biological activity of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile primarily involves its interaction with various enzymes and receptors. The presence of the ketone and nitrile groups enhances its ability to act as an enzyme inhibitor . The compound can form covalent or non-covalent interactions with the active sites of enzymes, effectively blocking their activity.

Biological Activities

Research indicates that 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile exhibits several biological activities:

  • Anti-proliferative Effects : In studies involving mouse fibroblast L929 cells, synthesized derivatives of this compound demonstrated significant anti-proliferation effects, with IC50 values ranging from 36.5 µg/mL to 0.235 mg/mL. These effects were primarily cytostatic rather than cytotoxic, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in pathways involving nitriles and ketones. Its structural features allow it to be a model compound for studying enzyme interactions and metabolic pathways.

Comparative Analysis

To understand the distinct biological properties of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
3-Oxo-3-(2-thienyl)propanenitrileC_{10}H_{9}NPotential anti-inflammatory properties
3-Oxo-3-(4-methylphenyl)propanenitrileC_{11}H_{11}NEnhanced lipophilicity, possible analgesic effects
3-Oxo-3-(2-furyl)propanenitrileC_{10}H_{9}NAntimicrobial properties

The unique cyclopropyl structure in 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile contributes to its distinct reactivity and biological activity compared to these analogs.

Case Studies

Several case studies have investigated the pharmacological profiles of compounds related to 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile:

  • Study on Anti-cancer Properties : A study showed that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer drug development.
  • Enzyme Interaction Studies : Molecular docking simulations indicated that 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile interacts favorably with specific enzyme targets, providing insights into its mechanism of action.

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueKey Peaks/DataApplication
FT-IR1700 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N)Functional group identification
¹H NMR (CDCl₃)δ 1.2–1.8 (cyclopropyl CH₂), 7.3–7.5 (Ph)Structural elucidation
XRDa = 9.7106 Å, β = 101.425°Crystal packing analysis

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp.0–5°C (Knoevenagel)Minimizes side-product formation
SolventEthanol/DMF (1:1)Enhances solubility of intermediates
CatalystPiperidine (0.1 eq.)Accelerates condensation rate

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